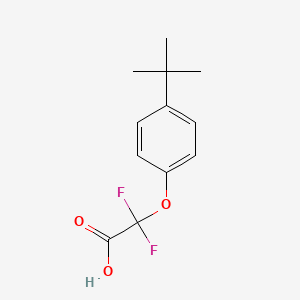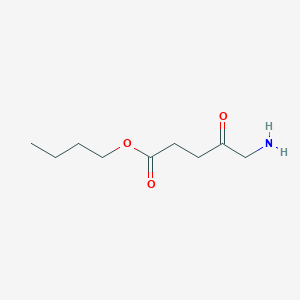
Pentanoic acid, 5-amino-4-oxo-, butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-amino-4-oxo-, butyl ester typically involves the esterification of 5-amino-4-oxopentanoic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
5-amino-4-oxopentanoic acid+butanolacid catalystbutyl 5-amino-4-oxopentanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-product formation.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 5-amino-4-oxo-, butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of butyl 5-nitro-4-oxopentanoate.
Reduction: Formation of butyl 5-amino-4-hydroxypentanoate.
Substitution: Formation of butyl 5-amino-4-oxopentanoate derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 5-amino-4-oxo-, butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of pentanoic acid, 5-amino-4-oxo-, butyl ester involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the keto group can participate in redox reactions. The ester group can undergo hydrolysis to release the active 5-amino-4-oxopentanoic acid, which can then interact with enzymes and receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanoic acid, 4-oxo-, butyl ester: Similar structure but lacks the amino group.
Pentanoic acid, 5-amino-4-oxo-, propyl ester: Similar structure but with a propyl ester group instead of a butyl ester group.
Pentanoic acid, 5-oxo-, ethyl ester: Similar structure but lacks the amino group and has an ethyl ester group.
Uniqueness
Pentanoic acid, 5-amino-4-oxo-, butyl ester is unique due to the presence of both an amino group and a keto group, which allows it to participate in a wide range of chemical reactions. Additionally, the butyl ester group provides specific physicochemical properties that can be advantageous in various applications.
Eigenschaften
CAS-Nummer |
186410-01-5 |
|---|---|
Molekularformel |
C9H17NO3 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
butyl 5-amino-4-oxopentanoate |
InChI |
InChI=1S/C9H17NO3/c1-2-3-6-13-9(12)5-4-8(11)7-10/h2-7,10H2,1H3 |
InChI-Schlüssel |
XTLFWLBUAMNLGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CCC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide](/img/structure/B12573450.png)
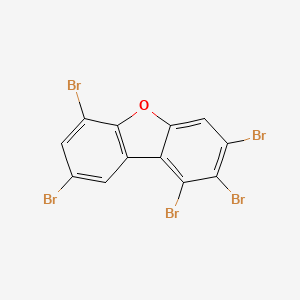
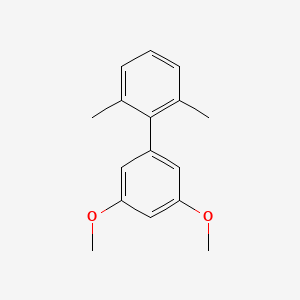
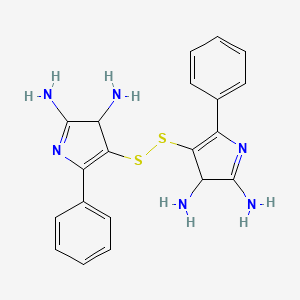
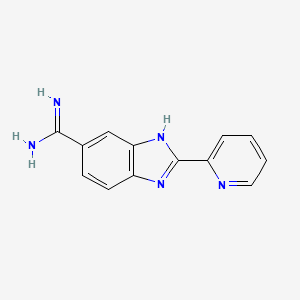
![4-[(R)-Butane-1-sulfinyl]but-1-ene](/img/structure/B12573484.png)
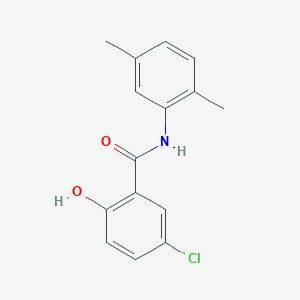
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3R,5R,6S)-](/img/structure/B12573493.png)
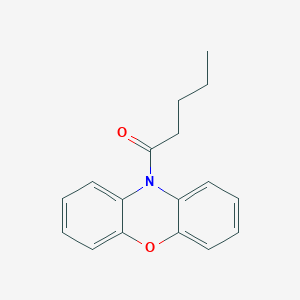
![(2R)-3-methyl-2-[[4-(4-phenylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12573506.png)
![N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine](/img/structure/B12573518.png)
![2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]-](/img/structure/B12573529.png)

